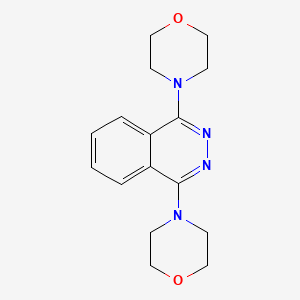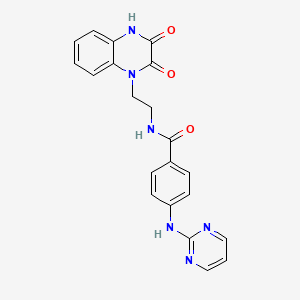![molecular formula C24H17FN2O3S2 B12162722 (4E)-1-(4,6-dimethyl-1,3-benzothiazol-2-yl)-5-(4-fluorophenyl)-4-[hydroxy(thiophen-2-yl)methylidene]pyrrolidine-2,3-dione](/img/structure/B12162722.png)
(4E)-1-(4,6-dimethyl-1,3-benzothiazol-2-yl)-5-(4-fluorophenyl)-4-[hydroxy(thiophen-2-yl)methylidene]pyrrolidine-2,3-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
- The compound’s systematic name is quite a mouthful, so let’s break it down. It consists of the following components:
- The core structure is a pyrrolidine-2,3-dione ring.
- Attached to the pyrrolidine ring, we have a 4-fluorophenyl group.
- Further, there’s a (4,6-dimethyl-1,3-benzothiazol-2-yl) moiety.
- Lastly, a hydroxy(thiophen-2-yl)methylidene group is connected.
- This compound belongs to the class of heterocyclic molecules due to the presence of both nitrogen and sulfur atoms in its structure.
- Its molecular formula is C20H16FNO2S2 .
- The compound’s IUPAC name is (4E)-1-(4,6-dimethyl-1,3-benzothiazol-2-yl)-5-(4-fluorophenyl)-4-[hydroxy(thiophen-2-yl)methylidene]pyrrolidine-2,3-dione .
- It may have interesting pharmacological properties or applications, given its complex structure.
Vorbereitungsmethoden
- Unfortunately, specific synthetic routes and reaction conditions for this compound are not readily available in the literature. it likely involves multi-step organic synthesis.
- Industrial production methods would require optimization for yield, scalability, and cost-effectiveness.
Analyse Chemischer Reaktionen
- The compound may undergo various reactions, including:
- Oxidation : Oxidative transformations of the thiophene or benzothiazole moieties.
- Reduction : Reduction of the carbonyl group in the pyrrolidine-2,3-dione ring.
- Substitution : Substitution reactions at the phenyl group or other functional groups.
- Common reagents and conditions would depend on the specific reaction type.
Wissenschaftliche Forschungsanwendungen
- Chemistry : Investigating its reactivity, stability, and potential as a building block for other compounds.
- Biology : Studying its interactions with biological macromolecules (e.g., proteins, DNA) or its potential as a drug candidate.
- Medicine : Exploring its pharmacological properties, toxicity, and therapeutic applications.
- Industry : Assessing its use in materials science, catalysis, or other industrial processes.
Wirkmechanismus
- Without specific data, we can only speculate. the compound’s structure suggests potential interactions with enzymes, receptors, or cellular pathways.
- Further research would be needed to elucidate its mechanism.
Vergleich Mit ähnlichen Verbindungen
- Unfortunately, I couldn’t find direct analogs of this compound. Its uniqueness lies in the combination of diverse functional groups.
- If you encounter related compounds, consider comparing their structures, properties, and applications.
Remember that this information is based on existing knowledge up to my last update in 2021 For more accurate and up-to-date details, consult scientific literature or databases
: PubChem Compound Database
Eigenschaften
Molekularformel |
C24H17FN2O3S2 |
|---|---|
Molekulargewicht |
464.5 g/mol |
IUPAC-Name |
1-(4,6-dimethyl-1,3-benzothiazol-2-yl)-2-(4-fluorophenyl)-4-hydroxy-3-(thiophene-2-carbonyl)-2H-pyrrol-5-one |
InChI |
InChI=1S/C24H17FN2O3S2/c1-12-10-13(2)19-17(11-12)32-24(26-19)27-20(14-5-7-15(25)8-6-14)18(22(29)23(27)30)21(28)16-4-3-9-31-16/h3-11,20,29H,1-2H3 |
InChI-Schlüssel |
UPWOJKHFXBYQFB-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=C2C(=C1)SC(=N2)N3C(C(=C(C3=O)O)C(=O)C4=CC=CS4)C5=CC=C(C=C5)F)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![3-(4-Methoxyphenyl)-1-[3-methyl-2-(morpholin-4-yl)butyl]urea](/img/structure/B12162652.png)
![(1-isopropyl-1H-indol-6-yl)[3-(trifluoromethyl)-5,6-dihydro[1,2,4]triazolo[4,3-a]pyrazin-7(8H)-yl]methanone](/img/structure/B12162657.png)
![3-[(Z)-(3-butyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-{[2-(2-hydroxyethoxy)ethyl]amino}-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B12162658.png)
![(2E)-2-(1,3-benzoxazol-2-yl)-1-(4-butoxyphenyl)-3-[4-(propan-2-yl)phenyl]prop-2-en-1-one](/img/structure/B12162663.png)
![3H-Indol-3-one, 2-methyl-, 2-[3-(4-morpholinylsulfonyl)phenyl]hydrazone](/img/structure/B12162682.png)
![1-methyl-N-[3-(propan-2-yl)-1H-1,2,4-triazol-5-yl]-3-(thiophen-2-yl)-1H-pyrazole-5-carboxamide](/img/structure/B12162691.png)

![3,6-dimethyl-N~4~-(2-pyridylmethyl)isoxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B12162697.png)
![5-imino-4-(4-phenyl-1,3-thiazol-2-yl)-1-[5-([1,2,4]triazolo[4,3-a]pyridin-3-yl)pentyl]-2,5-dihydro-1H-pyrrol-3-ol](/img/structure/B12162701.png)
![N-(3-chlorobenzyl)-2-[3-(morpholin-4-yl)-6-oxopyridazin-1(6H)-yl]acetamide](/img/structure/B12162703.png)
![2-(7,8-dimethoxy-2-oxo-1,2-dihydro-3H-3-benzazepin-3-yl)-N-[1-(2-methylpropyl)-1H-indol-4-yl]acetamide](/img/structure/B12162709.png)

